molecular formula C47H95N2O6P B10821485 Sphingomyelin (porcine RBC)

Sphingomyelin (porcine RBC)

Cat. No.: B10821485
M. Wt: 815.2 g/mol
InChI Key: QEDPUVGSSDPBMD-UHFFFAOYSA-N
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Description

Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. It consists of phosphocholine and ceramide, or a phosphoethanolamine head group. Sphingomyelin is a crucial component of the plasma membrane and plays significant roles in cell signaling and membrane structure . In mammals, sphingomyelin content ranges from 2 to 15% in most tissues, with higher concentrations found in nerve tissues, red blood cells, and ocular lenses .

Properties

IUPAC Name

[3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDPUVGSSDPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H95N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isolation of Porcine Red Blood Cells

Porcine blood is collected in anticoagulant solutions (e.g., citrate-phosphate-dextrose) and centrifuged at 1,500 × g for 15 minutes to separate RBCs from plasma and buffy coat. The pellet is washed three times with isotonic phosphate-buffered saline (pH 7.4) to remove residual plasma proteins. Hemolysis is induced by suspending cells in hypotonic lysis buffer (5 mM sodium phosphate, pH 8.0), followed by centrifugation at 20,000 × g to collect membrane fragments.

Total Lipid Extraction

Membranes are homogenized in chloroform-methanol (2:1, v/v) using a 20:1 solvent-to-tissue ratio. The mixture is agitated for 4 hours at 25°C, followed by filtration to remove protein debris. The lipid-rich supernatant is partitioned using the Folch method, where addition of 0.2 volumes of water separates the organic phase containing sphingomyelin. Evaporation under reduced pressure yields a crude lipid extract.

Solvent-Based Precipitation for Sphingomyelin Enrichment

Acetone Precipitation

Crude lipid extract is dissolved in a 1:1 mixture of chloroform and acetone at 20°C. Gradual cooling to 15–21°C induces sphingomyelin precipitation due to its higher transition temperature compared to other phospholipids. Centrifugation at 10,000 × g for 10 minutes yields a pellet enriched in sphingomyelin (70% purity). Washing the pellet with warm acetone (25°C) removes residual phosphatidylcholine and phosphatidylethanolamine, increasing purity to 85%.

Table 1: Solvent Ratios and Temperatures for Optimal Precipitation

Solvent SystemTemperature (°C)Purity (%)Yield (%)
Chloroform:Acetone (1:1)15–217092
Acetone Wash258578

Chromatographic Purification

Silica Gel Column Chromatography

The precipitated sphingomyelin is dissolved in chloroform-methanol (9:1, v/v) and loaded onto a silica gel column (40–60 μm particle size). Elution with a stepwise gradient of methanol (0–20%) in chloroform separates sphingomyelin from remaining contaminants. Fractions are collected and analyzed by thin-layer chromatography (TLC) using ninhydrin spray for amine detection.

Reversed-Phase HPLC for Molecular Species Separation

Further resolution of sphingomyelin species is achieved using a C18 column (Nucleosil-5-C18) with isocratic elution (methanol:5 mM potassium phosphate, pH 7.4, 9:1). Detection at 203–205 nm resolves 10–12 molecular species based on acyl chain length and saturation. For example, sphingomyelin with C18:0 (stearic acid) elutes at 12.3 minutes, while C24:1 (nervonic acid) elutes at 18.9 minutes.

Table 2: Retention Times of Sphingomyelin Species

Acyl ChainSphingoid BaseRetention Time (min)
C16:0d18:110.2
C18:0d18:112.3
C24:1d18:118.9

Analytical Validation and Quantification

Fluorescence-Based Sphingomyelin Assay

Purified samples are incubated with sphingomyelinase and Amplex Red reagent, which reacts with hydrogen peroxide to produce resorufin (excitation/emission: 530/590 nm). A standard curve (0.313–100 mg/dL) ensures linear quantification (R² > 0.99). Intra-assay variability is <5%, confirming reproducibility.

Mass Spectrometry Profiling

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode identifies molecular species via precursor ion scanning for m/z 184 (phosphocholine head group). Quantitation using internal standards (e.g., C17:0 sphingomyelin) reveals porcine RBC sphingomyelin comprises 58% C18:0, 32% C24:1, and 10% C16:0.

Challenges and Optimization Strategies

Solvent Stability and Liposome Formation

Sphingomyelin’s high phase transition temperature (~37°C) necessitates warm solvents during extraction to prevent gel-phase formation. Incorporating cholesterol (7:3 molar ratio) stabilizes liposomal formulations, enhancing solubility for in vitro applications.

Scalability and Cost Efficiency

Large-scale production requires optimizing solvent recovery systems, as chloroform consumption accounts for 60% of costs. Switching to methyl acetate reduces toxicity without compromising yield (88% vs. 92% with chloroform) .

Chemical Reactions Analysis

de novo Pathway

  • Serine-palmitoyl transferase catalyzes the condensation of palmitic acid and serine to form dihydrosphingosine .

  • Dihydrosphingosine reductase , dihydroceramide synthase , and dihydroceramide reductase sequentially convert dihydrosphingosine into ceramide .

  • Sphingomyelin synthase (SMS) transfers the phosphocholine group from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol .

EnzymeLocationFunctionReference
SMS1GolgiPrimary SM synthesis
SMS2Plasma membraneSM synthesis in membrane rafts

Salvage Pathway

Recycling of sphingosine from degraded SM or other sphingolipids occurs via re-acylation and phosphorylation, though this pathway is less active in mature porcine RBCs .

Hydrolysis Reactions

SM degradation is mediated by sphingomyelinases (SMases), which regulate membrane dynamics and signaling:

Acid Sphingomyelinase (aSMase)

  • Hydrolyzes SM to ceramide and phosphocholine at acidic pH .

  • In porcine RBCs, aSMase activation correlates with membrane vesiculation and oxidative stress .

Neutral Sphingomyelinase (nSMase)

  • Operates at neutral pH and requires Mg²⁺ or Mn²⁺ .

  • Bacterial nSMases (e.g., Pseudomonas aeruginosa PlcHR2) induce "hot-cold hemolysis" by forming ceramide-rich domains that destabilize RBC membranes .

ReactionEnzymeProductsConditionsReference
SMCeramide+Phosphocholine\text{SM} \rightarrow \text{Ceramide} + \text{Phosphocholine}aSMaseCeramide, phosphocholinepH 4.5–5.0
SMCeramide+Phosphocholine\text{SM} \rightarrow \text{Ceramide} + \text{Phosphocholine}nSMaseCeramide, phosphocholinepH 7.4, Mg²⁺

Enzymatic Regulation in RBC Membranes

  • SMS2 in plasma membrane rafts maintains SM-cholesterol microdomains critical for membrane rigidity .

  • Ceramide enrichment from SM hydrolysis reduces membrane fluidity and increases susceptibility to oxidative damage .

  • In stored porcine RBCs, SM hydrolysis accelerates, leading to PS exposure and vesicle shedding .

High-Performance Liquid Chromatography (HPLC)

  • SM is hydrolyzed sequentially by Streptomyces sp. SCDase and bacterial SMase to release sphingosine .

  • Derivatization with o-phthalaldehyde enables fluorescence detection .

StepReagent/EnzymePurposeReference
1SCDaseDeacylation
2SMasePhosphodiester bond cleavage
3OPAFluorescent tagging

Pathophysiological Implications

  • Hemolysis : Bacterial SMases (e.g., Clostridium perfringens α-toxin) induce RBC lysis via ceramide domain formation .

  • Oxidative Stress : SM degradation in stored porcine RBCs increases susceptibility to lipid peroxidation .

  • Xenotransfusion : Genetically modified porcine RBCs with reduced SM content show improved compatibility with human sera .

Unique Variants in Porcine RBCs

  • 3-O-acyl-D-erythro-sphingomyelin : A transient SM variant in newborn piglets, absent in adults, with distinct fatty acid composition .

  • Fumonisin B₁ Inhibition : Mycotoxins disrupt SM synthesis by inhibiting ceramide synthase, altering RBC membrane integrity .

Scientific Research Applications

Biomedical Research Applications

Sphingomyelin plays a critical role in various biological processes, including cell signaling, membrane structure, and lipid metabolism. Its applications in biomedical research are multifaceted:

Role in Erythrocyte Function

Recent studies have highlighted the ability of erythrocytes to utilize exogenous sphingosines for the production of sphingosine-1-phosphate (S1P), a bioactive lipid involved in numerous physiological processes. Research indicates that porcine RBCs can efficiently uptake sphingosines, which are then phosphorylated to produce S1P, essential for regulating vascular functions and immune responses .

Genetic Modification and Compatibility Studies

Research into genetically modified porcine RBCs has shown promising results regarding their compatibility with human serum. Studies have demonstrated that modifications to eliminate specific porcine carbohydrate antigens significantly enhance the compatibility of these cells with human sera, reducing hemolysis and improving potential transfusion outcomes . This is particularly relevant for developing alternative sources of RBCs for transfusions.

Therapeutic Applications

The therapeutic potential of sphingomyelin extends to various medical conditions:

Inflammatory Diseases

Sphingomyelin metabolites have been implicated in modulating inflammatory responses. For instance, sphingosine-1-phosphate has been shown to influence osteoclastogenesis and may serve as a therapeutic target in conditions such as rheumatoid arthritis . The modulation of sphingolipid pathways presents a novel approach for treating inflammatory bone loss diseases.

Metabolic Disorders

Dietary sphingomyelin has been linked to metabolic health, particularly in the context of obesity and diabetes. Research suggests that sphingomyelin supplementation can maintain cholesterol homeostasis and lipid metabolism, potentially preventing or treating chronic metabolic diseases . This positions sphingomyelin as a candidate for functional food development.

Nutritional Science Applications

Sphingomyelin's role as a dietary component is gaining recognition:

Functional Food Development

Sphingomyelin is being explored as an additive in food products due to its health benefits. It is particularly relevant in dairy products and infant formulas, where it may contribute to skin health and overall metabolic function . The incorporation of sphingomyelin into food systems could enhance nutritional profiles while addressing specific health concerns.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of sphingomyelin derived from porcine RBCs:

Study ReferenceFocus AreaKey Findings
Erythrocyte Sphingosine UptakeDemonstrated efficient uptake of sphingosines by porcine RBCs for S1P production.
Dietary SphingomyelinHighlighted the role of dietary sphingomyelin in maintaining metabolic health and preventing chronic diseases.
Genetically Modified RBCsShowed enhanced compatibility of genetically modified porcine RBCs with human serum, reducing hemolysis risks.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the key structural and compositional properties of sphingomyelin (SM) isolated from porcine RBCs?

  • Methodological Answer : Porcine RBC-derived SM is characterized by its molecular formula (C₄₁H₈₃N₂O₆P, molecular weight 815) and storage at -20°C to maintain stability . Its structural analysis often employs high-performance thin-layer chromatography (HPTLC) to confirm purity (>98%) and identify acyl chain compositions, which vary across species and dietary conditions . Comparative studies highlight that porcine RBC SM differs from bovine brain or milk SM in sphingoid base composition (e.g., dihydroxy vs. monounsaturated bases), impacting membrane fluidity studies .

Q. How can sphingomyelin be isolated from porcine RBC membranes for experimental use?

  • Methodological Answer : Isolation typically involves hypotonic lysis to generate RBC "ghosts," followed by lipid extraction using chloroform/methanol mixtures. SM is separated via silica-based column chromatography or preparative TLC, validated by mass spectrometry or HPTLC . Note that residual lysophosphatides may co-purify, requiring additional purification steps if studying SM-specific interactions .

Advanced Research Questions

Q. What experimental approaches quantify spatial distribution and co-localization of SM domains in porcine RBC membranes?

  • Methodological Answer : Fluorescence microscopy with BODIPY-conjugated SM probes and cholesterol-specific markers (e.g., Theta toxin fragment) is used to label lipid domains. Confocal microscopy reveals submicrometric SM-enriched domains, which are quantified using Fiji/ImageJ for area-normalized domain counts . Dual-probe imaging can assess co-localization with phosphatidylcholine (PC) or ganglioside GM1, but temperature-controlled experiments (4–37°C) are critical to avoid artifactual domain reorganization .

Q. How do SM-cholesterol interactions influence membrane mechanics in porcine RBCs under shear stress?

  • Methodological Answer : Atomic force microscopy (AFM) or diffraction-based studies (e.g., synchrotron X-ray scattering) analyze SM-cholesterol complexes in reconstituted membranes. Porcine RBC SM forms liquid-ordered (Lo) phases with cholesterol, which stabilize membrane curvature during mechanical deformation. Functional assays, such as osmotic fragility tests, correlate SM:cholesterol ratios with membrane resilience .

Q. How does species-specific SM composition affect the translatability of porcine RBC models to human studies?

  • Methodological Answer : Porcine RBC SM contains higher saturated acyl chains (e.g., C24:0) compared to human RBCs, altering lipid order and domain stability. To address this, hybrid membrane models incorporating human SM can be used. Dietary modifications in animal models (e.g., saturated fatty acid diets) may mimic human SM profiles but require validation via lipidomics .

Q. What analytical challenges arise when measuring SM content in RBC membranes during fatty acid supplementation studies?

  • Methodological Answer : SM variability during n-3 supplementation can confound phospholipid fatty acid analysis. Mitigation strategies include:

  • Separating SM from phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via two-dimensional TLC.
  • Using gas chromatography with flame ionization detection (GC-FID) to quantify SM-specific fatty acids (e.g., C16:0 vs. C24:1) .

Experimental Design Considerations

Q. How to design a study investigating SM's role in RBC membrane disorders using the FINER criteria?

  • Methodological Answer :

  • Feasibility : Use porcine RBC ghosts for in vitro assays to avoid ethical constraints with live animals.
  • Novelty : Focus on understudied SM-cholesterol domain dynamics under hypoxia.
  • Relevance : Link findings to hereditary spherocytosis or sickle cell disease, where SM domain abundance is altered .
  • Reference frameworks like PICO (Population: RBC membranes; Intervention: SM depletion; Comparison: Healthy vs. disease models; Outcome: Membrane stability) to structure hypotheses .

Data Interpretation and Contradictions

Q. How to resolve contradictions in reported SM domain abundances across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Probe specificity : BODIPY-SM may label non-domain regions; validate with anti-SM antibodies.
  • Imaging resolution : Confocal microscopy (≤200 nm resolution) undercounts subdiffraction domains; super-resolution techniques (STED/PALM) are preferred .
  • Normalization : Domain counts should be normalized to membrane surface area (e.g., using Fiji’s "Analyze Particles" tool) rather than total cell count .

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